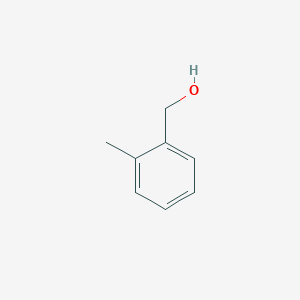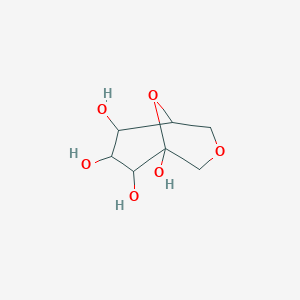
Sedoheptulosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . It is a ketoheptose, a monosaccharide with seven carbon atoms and a ketone functional group . It is found in nature in various fruits and vegetables .
Synthesis Analysis
This compound is a biochemical reagent used in life science-related research . It is synthesized from Sedoheptulose, a naturally occurring seven-carbon sugar . The synthesis process involves the conversion of Sedoheptulose to this compound, followed by isolation using thick-paper chromatography .Molecular Structure Analysis
The molecular formula of this compound is C7H12O6 . Its average mass is 192.167 Da and its monoisotopic mass is 192.063385 Da .Chemical Reactions Analysis
This compound has been shown to react with carbazole-sulphuric acid and cysteine hydrochloride-sulphuric acid . These reactions have been used for the quantitative colorimetric determination of this compound in pure solution or in the presence of ribose and/or fructose .Physical and Chemical Properties Analysis
This compound has a molar mass of 210.18 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 444.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Applications De Recherche Scientifique
Analyse colorimétrique en chimie des glucides
Le sedoheptulosan peut être utilisé dans des méthodes colorimétriques pour la détermination quantitative des glucides. Il réagit avec des réactifs spécifiques tels que l'acide carba-zole-sulfurique et l'acide chlorhydrique de cystéine-sulfurique pour produire des réactions de couleur. Ces réactions sont importantes pour la détermination du this compound dans des solutions pures ou dans des mélanges avec d'autres sucres comme le ribose et le fructose .
Matériel biologique pour la recherche en sciences de la vie
En tant que réactif d'analyse biochimique, le this compound sert de matériel biologique ou de composé organique en recherche en sciences de la vie. Il est utilisé dans diverses analyses biochimiques pour comprendre les activités métaboliques et les voies dans les systèmes biologiques .
Études métaboliques en biologie végétale
Le this compound a été isolé à partir de plantes comme le Sedum spectabile et est utilisé pour étudier le rôle métabolique des sucres dans les plantes. Il est particulièrement utile pour suivre la biosynthèse et l'isolement du sedoheptulose marqué au carbone-14, ce qui fournit des informations sur les activités métaboliques de la plante .
Recherche sur la conversion microbienne
Des recherches ont été menées sur la conversion du this compound en d'autres composés par des micro-organismes. Cette application est cruciale pour comprendre la transformation des sucres dans les systèmes microbiens et peut conduire au développement de nouveaux procédés biotechnologiques .
Chimie analytique pour la détermination du sucre
Les réactions uniques du this compound avec les réactifs colorimétriques ont été appliquées à la détermination des sucres dans les mélanges. Ceci est particulièrement utile en chimie analytique où des mesures précises des concentrations de sucre sont nécessaires .
Réactif biochimique dans le développement de tests
Dans le développement de tests, le this compound est utilisé comme réactif pour mesurer la présence ou la concentration d'autres substances. Sa réactivité et sa stabilité en font un outil précieux dans le développement de tests à des fins de recherche et de diagnostic .
Étude des dérivés glucidiques
Le this compound est utilisé dans l'étude des dérivés glucidiques, qui sont importants dans divers domaines, notamment les produits pharmaceutiques, la chimie alimentaire et la science des matériaux. Ses propriétés permettent aux chercheurs de synthétiser et d'analyser de nouveaux composés à base de glucides .
Outil pédagogique en chimie organique
En raison de ses propriétés chimiques et de ses réactions intéressantes, le this compound est également utilisé comme outil pédagogique dans les cours de chimie organique. Il aide les étudiants à comprendre les principes de la chimie des glucides et l'application des réactions organiques dans des scénarios réels .
Mécanisme D'action
Target of Action
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science-related research .
Biochemical Pathways
This compound is related to Sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway . .
Result of Action
As a biochemical reagent, it is likely to have various effects depending on the specific context of its use in life science-related research .
Orientations Futures
While Sedoheptulosan itself has not been shown to possess specific properties, studies have shown that 7-O-galloyl-D-sedoheptulose, a chemical extracted from dogwood fruit, is able to reduce pro-inflammatory markers in vivo . This suggests potential future directions for research into the therapeutic applications of this compound and related compounds.
Analyse Biochimique
Biochemical Properties
Sedoheptulosan is an intermediate in the pentose phosphate pathway . It is formed by transketolase and acted upon by transaldolase . It interacts with these enzymes to facilitate biochemical reactions within the cell .
Cellular Effects
It is known that this compound plays a vital role in the non-oxidative branch of the pentose phosphate pathway . This suggests that it may influence cell function by participating in metabolic processes and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Sedoheptulose 7-phosphate by the enzyme sedoheptulokinase . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .
Temporal Effects in Laboratory Settings
It is known that this compound can be converted to Sedoheptulose in the presence of 3 N hydrochloric acid at room temperature .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of nucleotides. This compound, as an intermediate in this pathway, interacts with enzymes such as transketolase and transaldolase .
Propriétés
| { "Design of the Synthesis Pathway": "Sedoheptulosan can be synthesized by the oxidation of sedoheptulose using various oxidizing agents.", "Starting Materials": ["Sedoheptulose"], "Reaction": [ "Step 1: Sedoheptulose is dissolved in water or methanol.", "Step 2: Oxidizing agent such as sodium chlorite, sodium periodate or lead tetraacetate is added to the solution.", "Step 3: The reaction mixture is stirred for a specific time period at a specific temperature.", "Step 4: The reaction is quenched by adding a reducing agent such as sodium bisulfite.", "Step 5: The product is then purified by column chromatography or recrystallization." ] } | |
Numéro CAS |
469-90-9 |
Formule moléculaire |
C7H12O6 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2 |
Clé InChI |
GKUQBELMWYQKKJ-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O.O |
SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
SMILES canonique |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sedoheptulosan and where is it found?
A1: this compound (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]
Q2: How is this compound synthesized in the laboratory?
A2: this compound can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]
Q3: What is the structural characterization of this compound?
A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: this compound exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []
Q4: Are there any colorimetric methods for detecting this compound?
A4: Yes, this compound can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []
Q5: Can this compound be used as a precursor for the synthesis of other compounds?
A5: Yes, this compound can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []
Q6: How does the structure of this compound relate to its reactivity?
A6: The presence of a bicyclic ring system in this compound influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []
Q7: Have any catalytic applications of this compound been investigated?
A7: While this compound itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.
Q8: What is the historical context of this compound research?
A8: The study of this compound has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



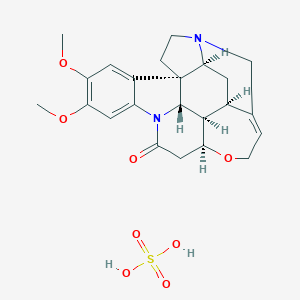







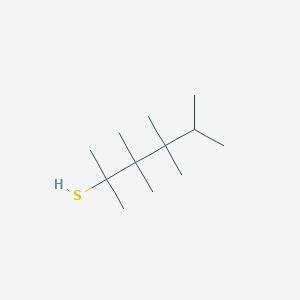
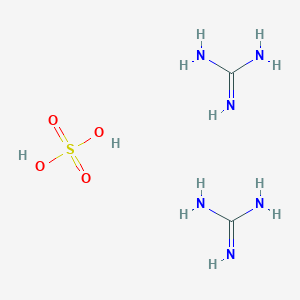

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
